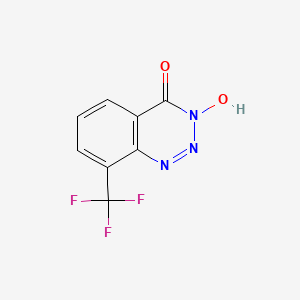

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-

Description

1,2,3-Benzotriazin-4(3H)-one derivatives are heterocyclic compounds with a fused triazinone-benzene core, known for their broad pharmacological activities. The specific derivative 3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4(3H)-one incorporates a hydroxyl (-OH) group at position 3 and a trifluoromethyl (-CF₃) group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing biological activity .

This compound is synthesized via functionalization of the benzotriazinone core, often using reagents like TCT:DMF (2,4,6-trichloro-1,3,5-triazine:N,N-dimethylformamide adduct) to introduce sulfonamide or other substituents . Its structural uniqueness lies in the electron-withdrawing -CF₃ group, which modulates electronic properties and binding affinity to biological targets, such as α-glucosidase .

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)12-13-14(16)7(4)15/h1-3,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLVCPACAHZSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=NN(C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467281 | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832127-71-6 | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- typically involves the following steps:

Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- has several scientific research applications, including:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers or coatings.

Biological Studies: It can be used as a probe or marker in various biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Core Modifications :

- Parent compound (1,2,3-benzotriazin-4(3H)-one) : Lacks substituents at positions 3 and 7. Synthesized via diazotization-cyclization of anthranilic acid derivatives, yielding a melting point of 216–218°C and moderate solubility in organic solvents .

- 3-Indolylmethyl derivatives : Substituents at position 3 enhance chorismate mutase inhibition (IC₅₀ < 10 µM) . Synthesis involves Pd/Cu-catalyzed coupling, requiring specialized catalysts .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| 3-Hydroxy-8-(trifluoromethyl)- | ~265 (estimated) | Not reported | Organic solvents, alkaline media | -OH, -CF₃ |

| Parent (1,2,3-benzotriazin-4(3H)-one) | 161.14 | 216–218 | Organic solvents, DMF | None |

| 3-(3-Nitrophenyl)- | 268.23 | Not reported | Low aqueous solubility | -NO₂ |

| 3-Indolylmethyl- | ~280 (estimated) | Not reported | DCM:DMF (1:1) | Indole moiety |

Biological Activity

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- (CAS No. 832127-71-6) is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H4F3N3O2

- Molecular Weight : 231.13 g/mol

- Structure : The compound features a benzotriazine core with a hydroxyl group and a trifluoromethyl substituent, which may contribute to its biological properties.

Biological Activity Overview

1,2,3-Benzotriazin-4(3H)-one derivatives have been studied for their various biological activities, including:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that certain benzotriazine derivatives can induce apoptosis in cancer cells.

- Neuropharmacological Effects : These compounds have shown promise as ligands for serotonin receptors, potentially aiding in the treatment of psychiatric disorders.

The biological activity of 1,2,3-benzotriazin-4(3H)-one is attributed to several mechanisms:

- Serotonin Receptor Modulation : Certain derivatives have been identified as ligands for the 5-HT1A receptor, which is crucial for mood regulation and anxiety management. For example, studies have demonstrated that specific substitutions on the benzotriazine structure enhance binding affinity and selectivity towards serotonin receptors .

Table 1: Affinities of Selected Derivatives to Serotonin Receptors

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Benzotriazin Derivative A | 5-HT1A | 181 |

| Benzotriazin Derivative B | 5-HT2A | 194 |

| Benzotriazin Derivative C | 5-HT2C | 165 |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Properties

Research has shown that certain derivatives trigger apoptosis in human cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that these compounds could reduce cell viability significantly in a dose-dependent manner .

Case Study 3: Neuropharmacological Evaluation

In vivo studies assessed the effects of selected benzotriazine derivatives on anxiety-related behaviors in rodent models. Compounds were administered at varying doses, and behavioral tests indicated significant anxiolytic effects compared to control groups .

Toxicological Considerations

While exploring the biological activity of benzotriazine derivatives, it is crucial to consider their toxicity profiles. Some compounds have been classified as having acute toxicity and irritant properties, necessitating careful handling and further toxicological assessment .

Q & A

Basic Questions

Q. What are the primary synthetic pathways for 3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4(3H)-one?

- Methodology : The compound can be synthesized via thermal condensation of α-amino acids to form 3H-1,4-benzodiazepine-2,5-diones, or through controlled pyrolysis to yield quinazoline derivatives. Computational modeling (e.g., density functional theory) is recommended to optimize reaction conditions and minimize side products like isoindolinones .

- Key Considerations : Monitor reaction temperatures to avoid decomposition. Use inert atmospheres to stabilize intermediates.

Q. What safety protocols are critical when handling this compound?

- Toxicity Data : The compound exhibits acute toxicity, skin/eye irritation, and respiratory hazards. Use fume hoods, nitrile gloves, and safety goggles. Conduct risk assessments for waste disposal due to trifluoromethyl groups, which may persist in the environment .

Q. How is the compound characterized spectroscopically?

- Techniques :

- NMR : and NMR to confirm trifluoromethyl substitution and hydroxyl positioning.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence photocatalytic reactivity in isoindolinone synthesis?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the C8 position, facilitating nitrogen-mediated hydrogen atom transfer (HAT) under blue-light photocatalysis. Kinetic studies using UV-vis spectroscopy and radical trapping agents (e.g., TEMPO) confirm this pathway .

- Optimization : Adjust light intensity (450–470 nm) and catalyst loading (e.g., Ru(bpy)) to improve yields.

Q. What computational approaches predict its electrostatic potential for enzyme inhibition studies?

- Methods :

- Electrostatic Potential Mapping : DFT calculations (e.g., B3LYP/6-311G**) to visualize charge distribution (Figure 6 in ).

- Molecular Docking : Simulate interactions with alpha-glucosidase active sites using AutoDock Vina. Correlate results with in vitro IC values .

- Data Table :

| Parameter | Value (kcal/mol) |

|---|---|

| Binding Affinity | -8.2 ± 0.3 |

| H-bond Interactions | 3 |

Q. How does this compound compare to DEPBT in peptide coupling efficiency?

- Comparative Analysis :

- DEPBT : Yields >90% in peptide synthesis due to reduced racemization. Derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one via phosphorylation .

- Current Compound : The trifluoromethyl group may enhance solubility in non-polar solvents but requires optimization for coupling reactions.

Contradictions and Gaps in Literature

- Synthetic Yields : reports high yields for benzodiazepine derivatives, while notes moderate yields (~65%) for isoindolinones. This discrepancy suggests substrate-specific reactivity requiring further mechanistic studies.

- Toxicity : Acute toxicity data ( ) conflict with limited ecotoxicological profiles. Prioritize in vivo assays to assess chronic exposure risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.